molecular formula C21H16Cl2N4O B11436521 N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11436521
M. Wt: 411.3 g/mol
InChI Key: LYUCJZWGYKFCIB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, which includes both pyrrolo and pyrimidine rings, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and chloro substituents. The final step involves the acylation of the amine group with 3-chloro-4-methylphenyl acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
  • This compound

Comparison: Compared to other pyrrolopyrimidine derivatives, this compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H16Cl2N4O

Molecular Weight

411.3 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-chloro-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C21H16Cl2N4O/c1-13-7-8-15(9-17(13)22)26-18(28)11-27-10-16(14-5-3-2-4-6-14)19-20(27)21(23)25-12-24-19/h2-10,12H,11H2,1H3,(H,26,28)

InChI Key

LYUCJZWGYKFCIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=NC=N3)Cl)C4=CC=CC=C4)Cl

Origin of Product

United States

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